Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-
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Overview
Description
Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-: is an organic compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- involves multiple steps. One common method starts with quinoline as the base structure. The key step in the synthesis is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate in a tBuONa/tBuOH system to yield the 3-cyano-4-hydroxyquinoline intermediate .
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The ethoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often use reagents like alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an intermediate in drug synthesis, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide: This compound is a key intermediate in the synthesis of neratinib.
3-cyano-4-hydroxy-6-ethoxyquinoline: Another derivative of quinoline with similar structural features.
Uniqueness: Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of important pharmaceutical compounds highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(3-cyano-6-ethoxy-4-oxo-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C14H13N3O3/c1-3-20-13-4-10-11(5-12(13)17-8(2)18)16-7-9(6-15)14(10)19/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
NIBJUVJLWSAEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)C |
Origin of Product |
United States |
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